4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
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Overview
Description
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one is a complex organic compound that features a quinoline core with an imidazole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the nitro group via nitration. The imidazole moiety can be attached through a nucleophilic substitution reaction, where the propylamino group acts as a linker between the quinoline and imidazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be oxidized to form different quinoline derivatives.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The quinoline core may interact with DNA or proteins, leading to various biological effects. The nitro group can undergo redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: A bactericidal agent with a nitroimidazole moiety.
Omeprazole: An antiulcer drug with a benzimidazole ring.
Uniqueness
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one is unique due to its combination of a quinoline core with an imidazole substituent. This structural arrangement provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(3-imidazol-1-ylpropylamino)-1-methyl-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-19-13-6-3-2-5-12(13)14(15(16(19)22)21(23)24)18-7-4-9-20-10-8-17-11-20/h2-3,5-6,8,10-11,18H,4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPSRIDQQFUOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26669420 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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